molecular formula C12H9FN2O3 B8683913 2-(4-fluorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid

2-(4-fluorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid

Cat. No.: B8683913
M. Wt: 248.21 g/mol
InChI Key: GQKQDLPNEBDUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a fluorophenyl group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoronitrobenzene with suitable reagents to introduce the fluorophenyl group, followed by cyclization and functional group transformations to form the pyridazine ring and carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-(4-fluorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents on the ring. Examples include:

  • 2-(4-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
  • 2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Uniqueness

The presence of the fluorophenyl group in 2-(4-fluorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H9FN2O3

Molecular Weight

248.21 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C12H9FN2O3/c1-7-6-10(12(17)18)11(16)15(14-7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,17,18)

InChI Key

GQKQDLPNEBDUAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2,2-dimethyl-1,3-dioxane-4,6-dione (0.71 g, 4.93 mmol) and (E)-2-(2-(4-fluorophenyl)hydrazono)propanal (0.889 g, 4.934 mmol) in toluene (20 mL) was treated with acetic acid (5 drops) and with piperidine (5 drops). The reaction mixture was then stirred at room temp for 17 hours. The precipitated condensation/cyclization product was filtered off and thoroughly washed with light petroleum to afford 0.709 g (58%) of the desired product. LRMS (ESI pos) m/e 249.1 (M+1). 1H-NMR (400 MHz, CD3OD) δ 7.96 (s, 1H), 7.61 (m, 2H), 7.24 (t, 2H), 2.45 (s, 3H); 19F NMR (376 MHz, CD3OD) δ −115.1.
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
0.889 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
58%

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